![molecular formula C19H17F3N4O B5733215 1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 904816-70-2](/img/structure/B5733215.png)

1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

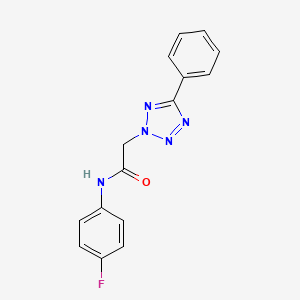

Triazole derivatives are an important class of heterocyclic compounds that have attracted significant interest due to their wide range of biological activities and applications in medicinal chemistry. These compounds, characterized by the presence of a triazole ring, often exhibit a variety of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. The interest in these compounds stems from their structural versatility and ability to interact with biological targets.

Synthesis Analysis

The synthesis of triazole derivatives can be complex and varies significantly depending on the specific substituents and the desired product. A common method for synthesizing triazole carboxamides involves cyclization reactions of amidines with benzamides or diacylamides, often catalyzed by copper or other transition metals. These reactions typically yield a wide array of triazole derivatives with various substitutions, which can significantly affect their biological activity and physical properties (Shen et al., 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial in determining their chemical reactivity and interaction with biological targets. X-ray diffraction crystallography is a common tool used to establish the molecular conformation and packing of these compounds, providing insights into their stability and potential for hydrogen bonding. The structural analysis often reveals the presence of intermolecular and intramolecular hydrogen bonds, which are key to understanding the compound's biological activity (L'abbé et al., 2010).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including N-demethylation, cyclization, and rearrangements, which can be used to synthesize a wide range of compounds with diverse biological activities. These reactions are often influenced by the specific substituents on the triazole ring and can be optimized to produce compounds with desired properties (Albert, 1972).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c1-11-8-9-14(10-12(11)2)26-13(3)17(24-25-26)18(27)23-16-7-5-4-6-15(16)19(20,21)22/h4-10H,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUKCTDRTQNUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501119235 |

Source

|

| Record name | 1-(3,4-Dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904816-70-2 |

Source

|

| Record name | 1-(3,4-Dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904816-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)

![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)

![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)

![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)

![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)